3-(Dimethylamino)isonicotinaldehyde
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Overview
Description
3-(Dimethylamino)isonicotinaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a dimethylamino group attached to the isonicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)isonicotinaldehyde typically involves the reaction of isonicotinaldehyde with dimethylamine under controlled conditions. One common method includes the use of dimethylamine in an aqueous solution, which reacts with isonicotinaldehyde to form the desired product. The reaction is usually carried out at room temperature and may require the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the high purity of the final product. The use of advanced techniques such as distillation and crystallization may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(Dimethylamino)isonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)isonicotinaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A related compound with similar chemical properties but lacking the aldehyde group.
Isonicotinaldehyde: Similar structure but without the dimethylamino group.
Nicotinaldehyde: Another pyridinecarboxaldehyde with different substitution patterns
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-(dimethylamino)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-5-9-4-3-7(8)6-11/h3-6H,1-2H3 |
InChI Key |
USDQMNOFQLIJBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CN=C1)C=O |
Origin of Product |
United States |
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